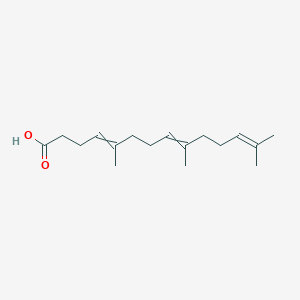
Farnesylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesylacetic acid is a natural product found in Teucrium salviastrum, Teucrium asiaticum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Plant Biology and Agriculture : Farnesylacetic acid plays a crucial role in plant signaling. Northey et al. (2016) found that protein farnesylation, which involves the addition of a farnesyl isoprenoid, is essential in brassinosteroid biosynthesis in Arabidopsis. This process impacts plant responses to abscisic acid and drought tolerance, suggesting potential applications in enhancing crop resilience to climate change (Northey et al., 2016).
Ophthalmology : In the field of eye health, geranyl farnesylacetate (a compound related to farnesylacetic acid) has been found to stimulate mucin production from goblet cells, which is beneficial in treating dry eye conditions. Nakata et al. (2002) demonstrated that topical gefarnate increases goblet cell density, aiding in eye surface repair after injury (Nakata et al., 2002).
Cancer Therapy : In the realm of cancer treatment, farnesyltransferase inhibitors, which target the farnesylation process involving farnesylacetic acid, have emerged as potential anticancer agents. Haluska et al. (2002) discuss how these inhibitors aim to abrogate the function of farnesylated proteins like Ras, which are involved in cell signaling and tumorigenesis (Haluska et al., 2002).
Liver Health and Disease : Farnesylacetic acid derivatives have shown promise in treating liver diseases. For example, obeticholic acid, an agonist of the farnesoid X receptor, has been used to improve conditions like non-alcoholic steatohepatitis and primary biliary cholangitis. Studies by Neuschwander-Tetri et al. (2015) and Kowdley et al. (2018) highlight the potential of such treatments (Neuschwander-Tetri et al., 2015); (Kowdley et al., 2018).
Metabolic Dysfunction : Farnesylacetic acid derivatives like obeticholic acid have also been studied for their effects on metabolic dysfunction. Mudaliar et al. (2013) explored the use of obeticholic acid in improving insulin sensitivity and reducing markers of liver inflammation in patients with type 2 diabetes and nonalcoholic fatty liver disease (Mudaliar et al., 2013).
Drug Development and Synthesis : Farnesylacetic acid derivatives are also significant in the development of new drugs. For instance, Sakowski et al. (2001) discussed the structure-activity relationship of CAAX-peptidomimetic farnesyltransferase inhibitors, which are based on the benzophenone scaffold and are active in nanomolar ranges, potentially useful for designing novel cancer therapies (Sakowski et al., 2001).
Eigenschaften
Produktname |
Farnesylacetic acid |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
VOKDWPMRYSKGTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Synonyme |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3.3]Paracyclophane](/img/structure/B1195223.png)
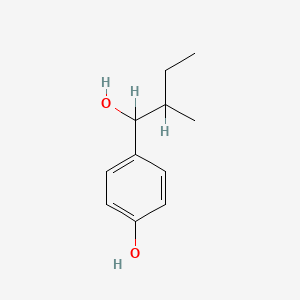
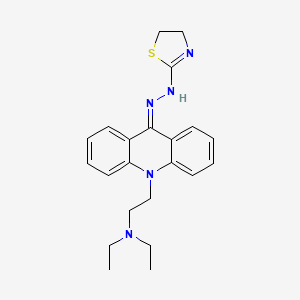
![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)
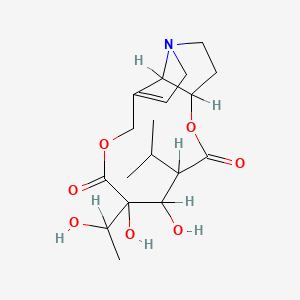
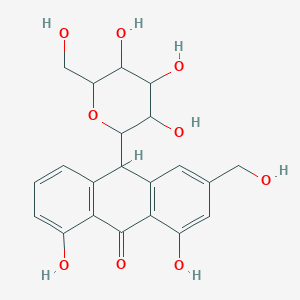
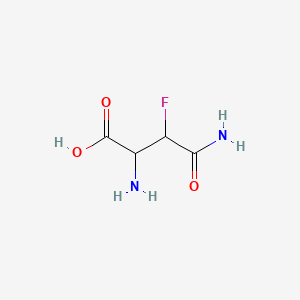
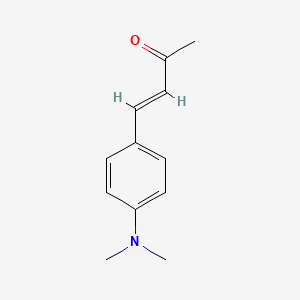
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)
![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)
![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)
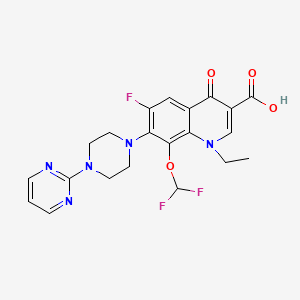
![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)